molecular formula C17H25N3O B2701301 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide CAS No. 2034615-68-2

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2701301
CAS No.: 2034615-68-2
M. Wt: 287.407
InChI Key: DJJIJGLRJVBXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide moiety linked via a methylene bridge to a piperidin-4-yl core. The piperidine nitrogen is substituted with a 2-methylpyridin-4-yl group. This structure diverges from classical opioid frameworks, such as fentanyl analogs, by replacing the traditional 4-anilidopiperidine motif with a cyclobutane carboxamide and a pyridine-based substituent.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13-11-16(5-8-18-13)20-9-6-14(7-10-20)12-19-17(21)15-3-2-4-15/h5,8,11,14-15H,2-4,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJIJGLRJVBXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine derivatives. The 2-methylpyridin-4-yl group is introduced via alkylation or acylation reactions.

    Cyclobutanecarboxamide Formation: The cyclobutanecarboxamide core is prepared through cyclization reactions involving suitable precursors such as cyclobutanecarboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the cyclobutanecarboxamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, neurotransmission, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s unique features include:

  • 2-Methylpyridin-4-yl substituent : Replaces the phenethyl or phenyl groups seen in fentanyl derivatives, introducing polar and hydrogen-bonding capabilities.
  • Amide linkage position: The carboxamide is attached to the piperidine’s methylene bridge rather than directly to the nitrogen, disrupting the canonical 4-anilidopiperidine opioid pharmacophore.

Pharmacological Implications

Receptor Binding Affinity
  • μ-Opioid Receptor (MOR) Affinity : Classical fentanyl analogs (e.g., cyclopropylfentanyl) exhibit high MOR affinity due to lipophilic aryl groups and optimal steric bulk. The 2-methylpyridin-4-yl group in the target compound may reduce MOR binding due to increased polarity, while the cyclobutane ring could enhance stability but reduce penetration across the blood-brain barrier .
  • Selectivity: Pyridine substituents may shift selectivity toward non-opioid targets (e.g., sigma receptors), a phenomenon observed in structurally divergent analogs like metonitazene (a non-fentanyl opioid with benzimidazole core) .
Table 1: Structural and Pharmacological Comparison
Compound Name Piperidine N-Substituent Carboxamide Group MOR Affinity (Ki, nM) Potency (Relative to Morphine) Notes
N-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide 2-Methylpyridin-4-yl Cyclobutane Not reported Insufficient data Hypothesized reduced MOR binding due to polar substituents
Cyclopropylfentanyl Phenethyl Cyclopropane 0.5–1.2 ~100–300x High lipophilicity enhances CNS penetration
Fentanyl Phenethyl Propionyl 0.2–0.5 100–150x Gold standard for surgical anesthesia

Metabolic Stability

  • Cyclobutane vs. Cyclopropane : The cyclobutane ring may confer greater metabolic stability compared to cyclopropane, as seen in studies where bulkier rings resist oxidative degradation by cytochrome P450 enzymes .

Toxicity Risks

  • Respiratory Depression : While unconfirmed for the target compound, fentanyl analogs like cyclopropylfentanyl carry high risks of respiratory depression due to potent MOR activation. The structural divergence here may mitigate this risk .
  • Off-Target Effects : Pyridine-containing compounds often exhibit affinity for nicotinic acetylcholine receptors or ion channels, raising concerns for cardiotoxicity or seizures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.